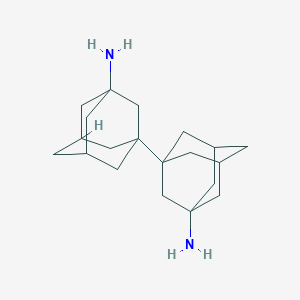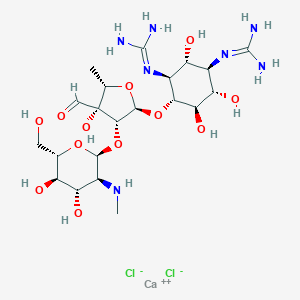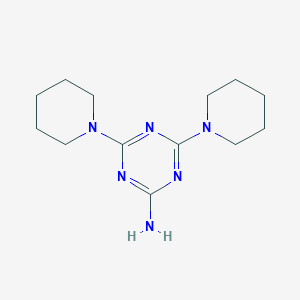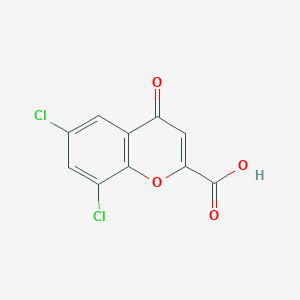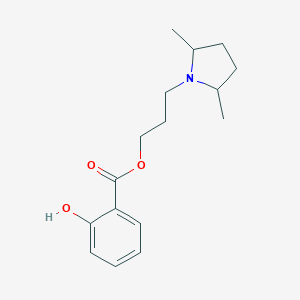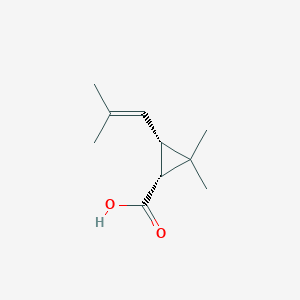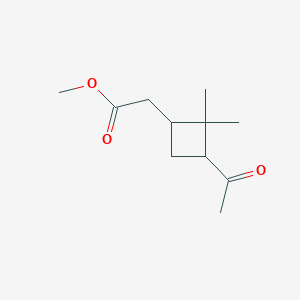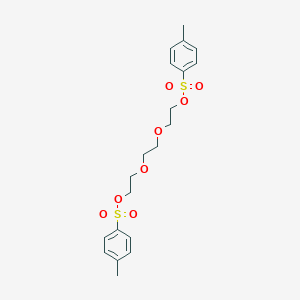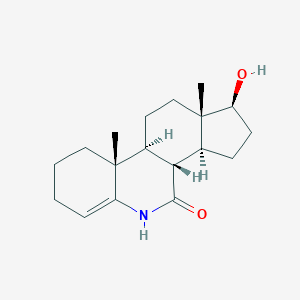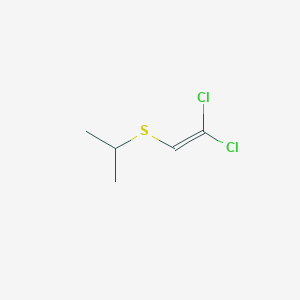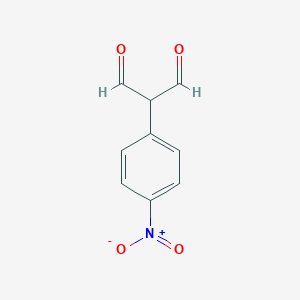
2-(4-Nitrophenyl)malonaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)malonaldehyde is a compound that can be associated with the broader class of aldehydes formed during lipid peroxidation, a process that often occurs in response to oxidative stress in biological systems. These aldehydes, including malonaldehyde and its derivatives, are highly reactive and can act as toxic messengers, propagating and amplifying initial free radical events within the body .
Synthesis Analysis
The synthesis of related compounds, such as dialkyl 2-[1-p-nitrophenyl-2-(alkylamino)-2-oxoethyl]malonates, has been reported to proceed via the condensation of Meldrum's acid and 4-nitrobenzaldehyde. This reaction is followed by a smooth interaction with alkyl isocyanides in the presence of alcohols, leading to the formation of the desired products in excellent yield . This method provides a useful synthetic route to highly functionalized amidodiesters, which are structurally related to 2-(4-Nitrophenyl)malonaldehyde.
Molecular Structure Analysis
While the specific molecular structure analysis of 2-(4-Nitrophenyl)malonaldehyde is not detailed in the provided papers, the general structure of malonaldehyde derivatives can be inferred. These compounds typically contain a malonaldehyde core, which is a 1,3-dicarbonyl compound, substituted with various functional groups that can significantly alter their reactivity and interaction with biomolecules .
Chemical Reactions Analysis
The reactivity of malonaldehyde and its derivatives, including 2-(4-Nitrophenyl)malonaldehyde, involves their reactions with biomolecules such as amino acids, proteins, and nucleic acid bases. These interactions can lead to various biological activities, including cytotoxicity, genotoxicity, and effects on cell proliferation and gene expression. The presence of the nitro group in the 4-position of the phenyl ring in 2-(4-Nitrophenyl)malonaldehyde would likely contribute to its electrophilic character and potentially enhance its reactivity towards nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Nitrophenyl)malonaldehyde can be extrapolated from the general properties of malonaldehyde and its derivatives. These compounds are typically characterized by their high reactivity due to the presence of the aldehyde group and the ability to form adducts with various biomolecules. The nitro group in 2-(4-Nitrophenyl)malonaldehyde would contribute to its acidity and potentially affect its solubility and stability. The methods for the determination of these aldehydes in biological systems are also an important aspect of their chemical properties analysis .
Aplicaciones Científicas De Investigación
Atmospheric Presence and Formation Mechanisms
2-(4-Nitrophenyl)malonaldehyde, as part of the broader nitrophenols category, is significant in atmospheric chemistry. Nitrophenols, including derivatives like 4-nitrophenol, result from combustion processes, pesticide hydrolysis, and secondary atmospheric reactions. These compounds undergo atmospheric nitration through gas and liquid phase reactions involving phenol and nitrogen oxides. The environmental persistence and transformation of nitrophenols are influenced by their interaction with atmospheric radicals, highlighting the need for further research to fully understand their lifecycle and impact (Harrison et al., 2005).
Analytical Techniques for Detection and Quantification
Analytical methodologies for detecting malonaldehyde, a product of lipid peroxidation, have evolved significantly. While spectrophotometric techniques like the thiobarbituric acid (TBA) assay have been popular for simplicity, high-performance liquid and gas chromatographic methods offer improved specificity and sensitivity. These advancements facilitate accurate quantification of malonaldehyde in various tissues, essential for understanding oxidative stress mechanisms (Raharjo & Sofos, 1993).
Photoprotective Applications
The chemical structure of nitrophenyl compounds, including 2-(4-Nitrophenyl)malonaldehyde, has been explored for applications in photosensitive protecting groups. These groups play a critical role in synthetic chemistry by enabling selective activation and deactivation of functional groups in response to light, promising advancements in the development of light-responsive materials and drugs (Amit et al., 1974).
Environmental Degradation and Toxicology
Understanding the degradation pathways of pharmaceuticals and herbicides in the environment is crucial for assessing their ecological impact. Studies on compounds like acetaminophen have revealed complex degradation mechanisms leading to various by-products, some of which may have mutagenic potential. Similar investigations into the environmental fate of 2-(4-Nitrophenyl)malonaldehyde derivatives could illuminate their persistence and toxicological risks, guiding the development of strategies for minimizing environmental exposure (Qutob et al., 2022).
Propiedades
IUPAC Name |
2-(4-nitrophenyl)propanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZKOZLDEWIJPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508158 |
Source


|
| Record name | (4-Nitrophenyl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)malonaldehyde | |
CAS RN |
18915-53-2 |
Source


|
| Record name | (4-Nitrophenyl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Nitrophenyl)malonaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

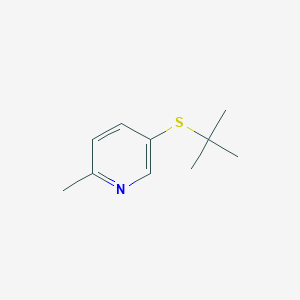
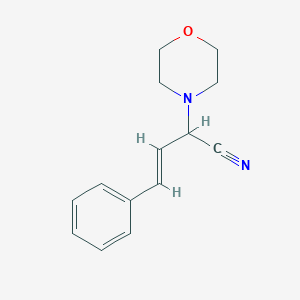
![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)
![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)
